5-Bromo-2-fluorobenzenethiol

Descripción

BenchChem offers high-quality 5-Bromo-2-fluorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

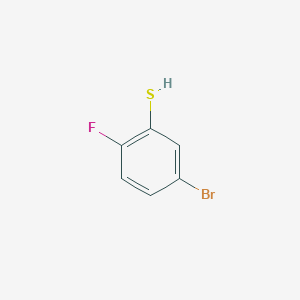

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSYFORYQKPNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 5-Bromo-2-fluorobenzenethiol

This technical guide provides an in-depth structural and functional analysis of 5-Bromo-2-fluorobenzenethiol (CAS: 321596-25-2), a critical fluorinated scaffold in modern medicinal chemistry.[1]

Structural Dynamics, Synthesis, and Pharmacophore Applications[1]

Chemical Identity & Structural Analysis

5-Bromo-2-fluorobenzenethiol is a trisubstituted benzene derivative characterized by three distinct functional handles: a nucleophilic thiol (-SH), an electrophilic/labile bromine (-Br), and a metabolic blocking fluorine (-F).[1]

Table 1: Physicochemical Profile

| Parameter | Specification |

| CAS Number | 321596-25-2 |

| IUPAC Name | 5-bromo-2-fluorobenzenethiol |

| Molecular Formula | C₆H₄BrFS |

| Molecular Weight | 207.06 g/mol |

| SMILES | SC1=C(F)C=CC(Br)=C1 |

| Appearance | Off-white to pale yellow solid/powder |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

| Hazards | Acute Tox.[1][2] (Oral/Dermal/Inhalation), Skin Irrit.[1] |

Molecular Geometry & Electronic Effects

The reactivity of this scaffold is dictated by the interplay of its substituents:

-

C1-Thiol (Nucleophile): The -SH group is the primary nucleophile.[1] Due to the ortho-fluorine effect, the acidity of the thiol proton is slightly enhanced compared to thiophenol (pKa ~6.6 vs 6.0), making the thiolate anion easier to generate under mild basic conditions.[1]

-

C2-Fluorine (Electronic Modulator): The high electronegativity of fluorine creates a dipole moment that influences the binding affinity in protein pockets.[1] It also blocks metabolic oxidation at the C2 position (a common metabolic soft spot).[1]

-

C5-Bromine (Cross-Coupling Handle): Located para to the fluorine and meta to the thiol, the bromine atom serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton.[1]

Synthesis Protocol: The Modified Leuckart Thiophenol Route

Direct nucleophilic aromatic substitution (SnAr) on 1,4-dibromo-2-fluorobenzene is often unselective.[1] The most robust, self-validating synthesis proceeds via the 5-bromo-2-fluoroaniline intermediate (CAS: 2924-09-6), utilizing a diazonium salt strategy.[1]

Phase 1: Precursor Validation

Ensure the starting material, 5-bromo-2-fluoroaniline, meets >98% purity via HPLC.[1] Impurities here (e.g., des-bromo analogs) will carry through to the final thiol and are difficult to separate.[1]

Phase 2: Step-by-Step Synthesis Workflow

Step 1: Diazotization

-

Reagents: 5-bromo-2-fluoroaniline (1.0 eq), HCl (conc.), NaNO₂ (1.1 eq).[1]

-

Protocol: Dissolve aniline in HCl at -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to prevent diazonium decomposition.

-

Checkpoint: A clear solution indicates successful diazonium formation. Evolution of brown gas (NOx) indicates thermal decomposition; discard and restart.[1]

Step 2: Xanthate Formation (The Leuckart Reaction) [1]

-

Reagents: Potassium ethyl xanthate (1.2 eq), Na₂CO₃.[1]

-

Protocol: Slowly add the cold diazonium solution to a solution of potassium ethyl xanthate at 60°C.

-

Mechanism: The diazonium group is displaced by the xanthate sulfur nucleophile (S-ethoxythiocarbonyl).[1]

-

Observation: Formation of a heavy oil (the aryl xanthate intermediate).[1]

Step 3: Hydrolysis to Thiol

-

Reagents: KOH (aq), Ethanol.[1]

-

Protocol: Reflux the isolated xanthate intermediate in ethanolic KOH for 4 hours.

-

Workup: Acidify with HCl to pH 2. The thiol will precipitate or separate as an oil.[1] Extract with DCM.[1]

-

Purification: Recrystallization from hexanes or column chromatography (0-5% EtOAc/Hexanes).[1] Note: Thiols oxidize to disulfides on silica; perform rapidly.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis logic and the divergent utility of the molecule in drug discovery.

Figure 1: Synthetic pathway from aniline precursor and divergent medicinal chemistry applications.

Applications in Drug Discovery[3][4][5][6]

A. Fragment-Based Drug Design (FBDD)

5-Bromo-2-fluorobenzenethiol serves as a high-value fragment.[1] The bromine allows for rapid library generation via Suzuki couplings, while the thiol can be used to link the fragment to protein cysteines (covalent inhibitors) or to form stable thioether linkers.[1]

B. Benzothiazole Synthesis

A critical application is the synthesis of 2-substituted-6-fluorobenzothiazoles (using the bromine at C5, which becomes C6 in the benzothiazole numbering).[1]

-

Reaction: Condensation with aldehydes or carboxylic acids.[1]

-

Relevance: Benzothiazoles are privileged structures in oncology (e.g., antitumor agents) and neuroprotection (e.g., Riluzole derivatives).[1]

C. Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the fluoro- and thiol- (or protected thioether) groups.[1]

-

Protocol Note: The thiol group is a catalyst poison.[1] It must be protected (e.g., as a methyl thioether or silyl sulfide) before attempting Suzuki or Buchwald couplings at the bromine site.[1]

Safety & Handling Protocols

-

Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable stench.[1] All manipulations must occur in a fume hood.[1] Glassware should be bleached (hypochlorite solution) immediately after use to oxidize residual thiol to odorless sulfonate.[1]

-

Oxidation Sensitivity: The thiol readily oxidizes to the disulfide (Bis(5-bromo-2-fluorophenyl)disulfide) upon air exposure.[1] Store under Argon.[1] If the solid turns yellow/orange, check for disulfide contamination via LC-MS.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769407, 5-Bromo-2-fluoroaniline.[1] Retrieved from [Link][1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link][1]

-

Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Thiophenols from Anilines.[1] Angewandte Chemie International Edition.[1] (General protocol reference for Diazotization-Xanthate route). Retrieved from [Link][1]

Sources

Theoretical calculations on the molecular structure of 5-Bromo-2-fluorobenzenethiol

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Computational Chemists, Medicinal Chemists, and Spectroscopists.

Executive Summary

This guide defines the rigorous computational framework for the structural and electronic characterization of 5-Bromo-2-fluorobenzenethiol (CAS: 321596-25-2) . As a halogenated thiophenol, this scaffold presents unique theoretical challenges, particularly the ortho-effect between the thiol (-SH) and fluorine (-F) substituents and the heavy-atom effect of bromine at the meta position.

Accurate modeling of this compound is critical for its application in fragment-based drug discovery (FBDD) , where it serves as a lipophilic warhead, and in materials science , where it forms self-assembled monolayers (SAMs) on gold surfaces. This document synthesizes methodological standards from analogous halogenated benzene systems to provide a self-validating protocol for Density Functional Theory (DFT) calculations.

Computational Methodology (The "Gold Standard")

To ensure high fidelity between theoretical predictions and experimental spectra (IR/Raman), the following level of theory is prescribed. This protocol balances computational cost with the need to accurately model diffuse electron density around the sulfur and halogen atoms.

Theory Level & Basis Set Selection[1][2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis. For higher accuracy in non-covalent interactions (specifically the S-H···F intramolecular bond), wB97X-D (dispersion-corrected) is recommended as a validation check.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Rationale: The split-valence triple-zeta (6-311) is essential for the aromatic ring.

-

Diffuse Functions (++): Critical for the sulfur lone pairs and the electronegative fluorine.

-

Polarization Functions (d,p): Necessary to model the anisotropic electron distribution of the C-Br and C-S bonds.

-

Validated Workflow

The following Graphviz diagram outlines the sequential execution of the computational study.

Figure 1: Standardized computational workflow for halogenated benzenethiols. Zero imaginary frequencies confirm a true potential energy minimum.[1]

Geometric Optimization & Conformational Analysis

The structural integrity of 5-Bromo-2-fluorobenzenethiol hinges on the rotational isomerism of the thiol group.

The Rotamer Challenge (Cis vs. Trans)

The thiol hydrogen can orient either toward the fluorine (Cis-like) or away from it (Trans-like).

-

Cis-Conformer (Syn): Stabilized by a weak intramolecular hydrogen bond (

). This is typically the global minimum. -

Trans-Conformer (Anti): Often higher in energy due to dipole-dipole repulsion between the S-H and C-F vectors.

Protocol: You must optimize both starting geometries. If the energy difference (

Key Structural Parameters (Predicted)

Based on analogous structures (e.g., 3-bromo-5-fluorobenzonitrile [1]), expected bond lengths are:

-

C-S Bond:

(Single bond character). -

C-F Bond:

(Short, strong bond). -

C-Br Bond:

(Long, polarizable).

Vibrational Spectroscopy Analysis[1][3][5][6][7][8][9]

Experimental validation relies on matching calculated frequencies with FT-IR or FT-Raman data.[2] Raw DFT frequencies are systematically overestimated (harmonic approximation) and must be scaled.[1]

Scaling Factors

For B3LYP/6-311++G(d,p), use the uniform scaling factor 0.961 [1].[1]

Diagnostic Spectral Markers

The following table summarizes the "fingerprint" vibrations used to confirm the molecular identity.

| Vibrational Mode | Unscaled Freq ( | Scaled ( | Intensity | Description |

| Medium | Highly diagnostic; sensitive to H-bonding with F. | |||

| Weak | Aromatic C-H stretching. | |||

| Strong | Ring skeleton breathing modes. | |||

| Very Strong | Distinctive broad band. | |||

| Medium | Low frequency, mixes with ring deformation. |

Electronic Properties & Reactivity[1][2]

Understanding the electron density distribution is vital for predicting how this molecule interacts with protein targets (docking) or gold surfaces.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom and the aromatic ring. It represents the nucleophilic center (susceptible to oxidation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the ring and the C-Br bond , indicating susceptibility to nucleophilic aromatic substitution or metal insertion.

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent docking interactions.

-

Red Regions (Negative Potential): Concentrated over the Fluorine atom and the Sulfur lone pairs. These are H-bond acceptors.

-

Blue Regions (Positive Potential): Concentrated on the Thiol Hydrogen (H-bond donor) and the aromatic protons.

Figure 2: FMO relationship determining the chemical hardness and stability of the molecule.

Experimental Validation Protocol

To validate the theoretical model, the following experimental steps are recommended:

-

Synthesis/Procurement: Obtain >98% pure 5-Bromo-2-fluorobenzenethiol.

-

FT-IR Acquisition: Record solid-state (KBr pellet) spectrum. Focus on the

region. If the S-H band is broad or shifted red, it confirms the intramolecular -

Raman Spectroscopy: Useful for confirming the heavy atom C-Br stretch (~600 cm⁻¹), which is often more active in Raman than IR due to polarizability changes.

References

-

Vibrational spectroscopic investigations, DFT computations... of 3-bromo-5-fluorobenzonitrile. Source: Core.ac.uk / Spectrochimica Acta Part A. Relevance: Establishes the B3LYP/6-311++G(d,p) scaling factor (0.961) and vibrational assignment logic for bromo-fluoro-benzene systems.

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Source: NIH / PubMed. Relevance: Validates the treatment of the "ortho-effect" (OH vs F/SH) and heavy atom (Br) in DFT studies.

-

Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene. Source: ResearchGate. Relevance: Provides comparative bond length data for ortho-halogenated benzenes.

-

PubChem Compound Summary: 5-Bromo-2-fluorobenzenethiol. Source: PubChem.[5][6] Relevance: Verification of CAS, chemical structure, and physical properties.[7][8]

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journaleras.com [journaleras.com]

- 4. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 5. 5-Bromo-3-fluoro-2-iodobenzenethiol | C6H3BrFIS | CID 143183524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Compound: A Profile of 5-Bromo-2-fluorobenzenethiol

An In-depth Technical Guide to the Handling and Storage of 5-Bromo-2-fluorobenzenethiol

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 5-Bromo-2-fluorobenzenethiol (CAS No. 321596-25-2). As a Senior Application Scientist, the following protocols are grounded in established safety principles and practical experience to ensure both personal safety and the integrity of the compound.

5-Bromo-2-fluorobenzenethiol is an aromatic thiol containing bromine and fluorine atoms. This substitution pattern imparts specific reactivity and requires careful consideration of its handling and storage. The thiol group (-SH) is notorious for its potent and unpleasant odor, a characteristic that necessitates stringent containment measures.[1][2] Furthermore, as a halogenated aromatic compound, it falls into a class of chemicals that can have significant health and environmental effects.[3][4][5]

Physicochemical Data Summary:

While specific experimental data for 5-Bromo-2-fluorobenzenethiol is not extensively published, the following table summarizes key information derived from safety data sheets and analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFS | [6] |

| CAS Number | 321596-25-2 | [6] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Purity | Typically >98% | |

| Odor | Strong, unpleasant (characteristic of thiols) | [2] |

| InChIKey | MHZTWXCSSCDIBR-UHFFFAOYSA-N | [7] |

Hazard Analysis and Risk Mitigation

The primary hazards associated with 5-Bromo-2-fluorobenzenethiol are its potential for causing skin, eye, and respiratory irritation, and its toxicity if ingested.[6][8]

-

Skin and Eye Irritation: Direct contact can cause irritation.[6][8] Prolonged exposure may lead to more severe reactions.

-

Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[6][8]

-

Harmful if Swallowed: Ingestion can be harmful and may lead to gastrointestinal irritation.[6][8]

-

Air Sensitivity: The thiol group is susceptible to oxidation when exposed to air, which can degrade the compound and alter its reactivity. This necessitates storage under an inert atmosphere.[6]

-

Odor: The potent odor of thiols, while not directly a toxic threat at low concentrations, can cause headaches and nausea and lead to nuisance complaints.[1]

To mitigate these risks, a multi-layered approach encompassing engineering controls, personal protective equipment, and strict handling protocols is essential.

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory when handling 5-Bromo-2-fluorobenzenethiol. The following table outlines the minimum requirements.

| Body Part | Required PPE | Standard |

| Hands | Chemical-resistant gloves (e.g., nitrile) | 29 CFR 1910.138 |

| Eyes/Face | Safety glasses with side shields or chemical goggles, and a face shield if there is a splash hazard. | 29 CFR 1910.133 |

| Body | Laboratory coat and additional protective clothing as needed to prevent skin contact. | |

| Respiratory | In case of inadequate ventilation, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors. | 29 CFR 1910.134 |

| Feet | Closed-toe shoes | 29 CFR 1910.136 |

Experimental Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of 5-Bromo-2-fluorobenzenethiol.

Caption: Workflow for handling 5-Bromo-2-fluorobenzenethiol.

Step-by-Step Handling Protocol:

-

Preparation:

-

Dispensing:

-

During Use:

-

Post-Handling:

Storage Recommendations: Preserving Integrity and Ensuring Safety

Proper storage is critical for maintaining the quality of 5-Bromo-2-fluorobenzenethiol and preventing hazardous situations.

-

Atmosphere: Store under an inert gas like nitrogen to protect from moisture and air.[6][9]

-

Temperature: Keep in a cool, dry, and well-ventilated place.[6][9] Some suppliers recommend storage at temperatures below 15°C in a dark place.

-

Container: The container should be kept tightly closed.[6][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][9]

-

Security: For larger quantities, consider storing in a locked cabinet or area.[6][8]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

-

Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.[10][11]

-

Do not allow the material to enter drains or waterways.[10]

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][9]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9][12]

-

Waste Disposal

5-Bromo-2-fluorobenzenethiol and any contaminated materials must be disposed of as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

It is recommended to use a licensed professional waste disposal service.[6]

Conclusion

The safe and effective use of 5-Bromo-2-fluorobenzenethiol in a research and development setting is contingent upon a thorough understanding of its properties and strict adherence to established safety protocols. By implementing the guidelines outlined in this document, laboratories can minimize risks to personnel and the environment while ensuring the integrity of their experimental work.

References

-

UCL Safety Services. (2020, June 23). Thiols. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Mission Rubber Company. (n.d.). FKM Chemical Resistance Guide. Retrieved from [Link]

-

Pel-Seal. (2013, July). General Chemical Resistance of a Fluoroelastomer. Retrieved from [Link]

-

ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

ChemSec. (n.d.). Halogenated compounds. Retrieved from [Link]

-

PubMed. (n.d.). Beneficial and harmful effects of thiols. Retrieved from [Link]

-

PubChem. (2026, January 18). 5-Bromo-3-fluoro-2-iodobenzenethiol. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. sinlist.chemsec.org [sinlist.chemsec.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 5-Bromo-3-fluoro-2-iodobenzenethiol | C6H3BrFIS | CID 143183524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-fluorobenzenethiol

Introduction: Strategic Utility of 5-Bromo-2-fluorobenzenethiol in Kinase Inhibitor Scaffolding

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs targeting kinases like EGFR, VEGFR, and ALK.[2][4][5][6] A key challenge in this field is the design of potent and selective inhibitors, which necessitates the exploration of novel chemical scaffolds and synthetic methodologies.

5-Bromo-2-fluorobenzenethiol is a versatile and strategically important building block in the medicinal chemist's arsenal for constructing kinase inhibitors. Its unique trifunctional nature—a nucleophilic thiol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can participate in nucleophilic aromatic substitution (SNAr)—offers a multitude of synthetic avenues for creating diverse molecular architectures.[7] This application note will provide a detailed guide on the application of 5-Bromo-2-fluorobenzenethiol in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed experimental protocols.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 5-Bromo-2-fluorobenzenethiol lies in the orthogonal reactivity of its functional groups. The thiol group provides a nucleophilic handle for initial scaffold construction, while the bromo and fluoro substituents offer sites for subsequent diversification and complexity generation.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The fluorine atom, activated by the electron-withdrawing bromo substituent, is susceptible to nucleophilic aromatic substitution. This reaction is a cornerstone for creating a thioether linkage, which is a common motif in many biologically active molecules. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[8][9] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[8][10]

Key Causality : The choice of a strong base (e.g., NaH, K2CO3) is critical to deprotonate the thiol, forming a more potent thiolate nucleophile, which then attacks the electron-deficient carbon bearing the fluorine atom. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the reactants and stabilize the charged intermediate.[11]

Palladium-Catalyzed Cross-Coupling at the Bromo Position

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, respectively, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the target kinase inhibitor.[7][12][13]

Key Causality : The Suzuki-Miyaura reaction, for instance, involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Application Showcase: Synthesis of a Thieno[3,2-d]pyrimidine Kinase Inhibitor Core

To illustrate the practical application of 5-Bromo-2-fluorobenzenethiol, we present a detailed protocol for the synthesis of a substituted thieno[3,2-d]pyrimidine core. This scaffold is present in numerous kinase inhibitors targeting a range of kinases, including EGFR and VEGFR.

Experimental Workflow Diagram

Caption: Synthetic workflow for the thieno[3,2-d]pyrimidine core.

Detailed Experimental Protocols

Step 1: Synthesis of 2-((5-Bromo-2-fluorophenyl)thio)-2-cyanoacetamide (Intermediate 1)

This initial step utilizes the nucleophilicity of the thiol in an SNAr reaction with 2-chloro-2-cyanoacetamide.

Protocol:

-

To a stirred solution of 5-Bromo-2-fluorobenzenethiol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K2CO3, 1.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add a solution of 2-chloro-2-cyanoacetamide (1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).[11]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Bromo-2-fluorobenzenethiol | 207.07 | 10.0 | 1.0 |

| 2-chloro-2-cyanoacetamide | 120.52 | 11.0 | 1.1 |

| Potassium Carbonate | 138.21 | 15.0 | 1.5 |

| DMF | - | 20 mL | - |

Table 1: Reagent quantities for the synthesis of Intermediate 1.

Step 2 & 3: Synthesis of 7-Bromo-3-aminothieno[3,2-d]pyrimidine-4(3H)-one (Intermediate 3) via Reductive Cyclization and Aromatization

This one-pot procedure involves the reductive cyclization of the cyanoacetamide intermediate followed by aromatization to form the thieno[3,2-d]pyrimidine core.

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in glacial acetic acid (0.2 M).

-

Add iron powder (Fe, 5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and stir vigorously.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron powder.

-

Wash the Celite pad with acetic acid.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Intermediate 3.

Step 4: Synthesis of 7-(Aryl)-3-aminothieno[3,2-d]pyrimidine-4(3H)-one (Final Product)

The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl group at the 7-position.

Protocol:

-

To a degassed mixture of Intermediate 3 (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water (0.1 M), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).

-

Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12 hours.[13]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Intermediate 3 | 288.13 | 5.0 | 1.0 |

| Arylboronic Acid | - | 6.0 | 1.2 |

| Potassium Carbonate | 138.21 | 10.0 | 2.0 |

| Pd(dppf)Cl2 | 731.70 | 0.25 | 0.05 |

| 1,4-Dioxane/Water | - | 50 mL | - |

Table 2: Reagent quantities for the Suzuki-Miyaura coupling reaction.

Characterization and Data Analysis

The identity and purity of all synthesized compounds must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the desired product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[14]

Kinase Inhibition Assay: A General Protocol

The synthesized compounds should be screened for their inhibitory activity against a panel of relevant kinases (e.g., EGFR, VEGFR, ALK). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Protocol:

-

Prepare a dilution series of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

-

Add the test compounds to the wells.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the IC50 values from the dose-response curves.

Conclusion

5-Bromo-2-fluorobenzenethiol is a highly valuable and versatile starting material for the synthesis of diverse kinase inhibitor scaffolds. Its unique electronic and steric properties allow for a range of chemical transformations to be performed in a controlled and predictable manner. The protocols outlined in this application note provide a robust framework for researchers to leverage this building block in their drug discovery efforts, paving the way for the development of novel and effective kinase-targeted therapies.

References

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022-09-29).

- The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D - NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central. (2023-02-22).

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (2024-07-11).

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021-10-08).

- VEGFR inhibitors: 100+Potent, Highly Selective & Cited | Selleckchem.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central.

- Drug Discovery - Inhibitor | chemical-kinomics.

- (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate.

- Compounds from Natural Sources as Protein Kinase Inhibitors - MDPI.

- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH.

- Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed. (2013-07-05).

- Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed.

- Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC - PubMed Central.

- Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - NIH.

- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022-03-03).

- Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists | Request PDF - ResearchGate. (2025-08-06).

- EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (2022-05-16).

- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (2024-10-30).

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents.

- Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC - PubMed Central. (2013-02-15).

- Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV.

- VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - NIH.

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02).

- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.

- Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. (2021-11-05).

- New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M : Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies - MDPI. (2022-09-09).

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed. (2022-09-21).

- New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment | Bentham Science.

- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties - ResearchGate. (2022-04-20).

- Compounds from Natural Sources as Protein Kinase Inhibitors - OUCI.

- 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene - ChemicalBook. (2025-10-18).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Strategic Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluorobenzenethiol

Executive Summary & Strategic Analysis

5-Bromo-2-fluorobenzenethiol (CAS: 321596-25-2) represents a high-value scaffold in medicinal chemistry, offering a "chemical handle" (C-Br) for structural elaboration and a "pharmacophore anchor" (C-SH/C-F) for protein interaction. However, this substrate presents a fundamental catalytic challenge: The Thiol Paradox .

While the C-Br bond is primed for Palladium (Pd)-catalyzed oxidative addition, the free thiol (-SH) group is a potent catalyst poison. Thiolates bind irreversibly to soft metal centers (Pd, Pt), displacing phosphine ligands and forming catalytically inactive polymeric species

Direct cross-coupling of the free thiol is rarely successful. To ensure experimental success, this guide prioritizes a Protection-Coupling-Deprotection strategy. We focus on the Disulfide Dimerization route as the "Gold Standard" protocol due to its high atom economy, reversibility, and self-indicating purification endpoints.

Critical Decision Matrix: Route Selection

Before initiating wet chemistry, select the protocol that aligns with your target molecule's stability.

| Strategy | Protocol | Pros | Cons | Recommended For |

| A (Standard) | Disulfide Dimerization | High yield; No external protecting group mass; Easy reduction. | Requires reduction step post-coupling. | Robust biaryls; Scale-up. |

| B (Labile) | Silyl Protection (TIPS) | Mild deprotection (Fluoride source); Lipophilic product. | TIPS-Cl is expensive; Steric bulk can impede ortho-coupling. | Base-sensitive substrates. |

| C (Direct) | C-S Coupling | Uses -SH as nucleophile; One step. | Consumes the thiol; Does not functionalize the Br. | Synthesis of Thioethers. |

Visual Workflow: The Disulfide Strategy

The following diagram illustrates the logical flow for functionalizing the C5-position without deactivating the catalyst.

Figure 1: The Disulfide Protection Strategy prevents thiol-mediated catalyst poisoning by sequestering the sulfur atom in a covalent dimer prior to Palladium exposure.

Detailed Experimental Protocols

Protocol A: The Disulfide Route (Suzuki-Miyaura Coupling)

Best for: Creating biaryl libraries while retaining the thiol motif.

Phase 1: Oxidative Dimerization (Protection)

Objective: Convert the monomer to bis(5-bromo-2-fluorophenyl)disulfide.

-

Dissolution: Dissolve 5-Bromo-2-fluorobenzenethiol (10 mmol) in Ethanol (20 mL).

-

Oxidation: Add Iodine (

, 5.1 mmol) portion-wise at room temperature. The solution will turn dark brown. -

Quench: Stir for 30 mins. Add saturated aqueous

(Sodium Thiosulfate) until the iodine color disappears (solution turns pale yellow/white). -

Isolation: The disulfide usually precipitates. Filter the solid, wash with cold water, and dry in vacuo.

-

Checkpoint: Check

NMR. The S-H peak (~3.5-4.0 ppm) must be absent.

-

Phase 2: Palladium-Catalyzed Cross-Coupling

Objective: Couple the Aryl Bromide with an Aryl Boronic Acid.[1][2][3] Note: The disulfide contains two reactive bromine sites. Stoichiometry must be adjusted accordingly.

-

Reagents:

-

Substrate: Bis(5-bromo-2-fluorophenyl)disulfide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (2.4 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

-

Step-by-Step:

-

Setup: Charge a reaction vial with Disulfide (1.0 mmol), Boronic Acid (2.4 mmol), and

(0.05 mmol). -

Inert Atmosphere: Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M

(3 mL). -

Reaction: Seal and heat to 80°C for 4–12 hours.

-

Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the disulfide starting material. The product will be the bis-coupled disulfide.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 3: Reductive Cleavage (Deprotection)

Objective: Return the disulfide to the free thiol.

-

Reaction: Dissolve the coupled disulfide (1.0 equiv) in THF/Water (5:1).

-

Reduction: Add Triphenylphosphine (

, 1.2 equiv) and dilute HCl (cat.) OR use Zinc powder (5 equiv) in Acetic Acid/Ethanol. -

Isolation: Stir at RT for 2 hours. Filter (if Zn used). Concentrate and purify to obtain the final 5-Aryl-2-fluorobenzenethiol .

Protocol B: C-S Bond Formation (Buchwald-Hartwig Type)

Best for: Using the thiol as a nucleophile to create thioethers.

If the goal is to react the -SH group (not the Br), the 5-bromo-2-fluorobenzenethiol acts as the nucleophile.

-

Key Insight: Use a catalyst system capable of reductive elimination of C-S bonds, such as Pd(OAc)2 / Xantphos or Pd2(dba)3 / DPEphos .

Step-by-Step:

-

Reagents: 5-Bromo-2-fluorobenzenethiol (1.0 equiv), Aryl Iodide (1.1 equiv),

(2.5 mol%), Xantphos (5 mol%), DIPEA (2.0 equiv). -

Solvent: 1,4-Dioxane (Anhydrous).[1]

-

Conditions: Heat at 100°C under Argon for 12 hours.

-

Note: The Bromine at C5 remains intact under these conditions if the coupling partner is an Iodide (higher reactivity) and temperature is controlled, allowing for sequential functionalization.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to free thiol traces. | Ensure 100% conversion to disulfide in Phase 1. Add extra phosphine ligand ( |

| Low Conversion (Suzuki) | Steric hindrance around C-Br or Boronic acid. | Switch solvent to DME/Water (3:1) or increase temp to 100°C. Switch catalyst to |

| Homocoupling of Boronic Acid | Oxidation of boronic acid.[1] | Rigorous degassing of solvents (sparge with Ar for 20 mins). |

| S-Arylation Side Product | Disulfide cleavage during Suzuki coupling. | Avoid strong bases like |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Murata, M., & Buchwald, S. L. (2004).[4] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[4] Tetrahedron, 60(34), 7397-7403. Link[4]

- Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient Thiol-Protection Strategy for Pd-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 128(12), 4056-4061.

-

Kondo, T., & Mitsudo, T. (2000). Metal-Catalyzed Carbon-Sulfur Bond Formation. Chemical Reviews, 100(8), 3205–3220. Link

-

BenchChem Application Note. (2025). Suzuki Coupling Protocol for Halogenated Heterocycles. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

Technical Support Center: Suzuki Coupling of 5-Bromo-2-fluorobenzenethiol

Ticket ID: SC-5B2F-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are attempting to perform a Suzuki-Miyaura cross-coupling on 5-Bromo-2-fluorobenzenethiol . If you are experiencing low conversion (<10%), catalyst precipitation (palladium black), or homocoupling of the boronic acid, the root cause is almost certainly thiol-mediated catalyst poisoning .

The free thiol (-SH) group is a "soft" nucleophile that binds irreversibly to "soft" Palladium(II) species, forming stable Pd-thiolate complexes that exit the catalytic cycle. Furthermore, the ortho-fluorine atom increases the acidity of the thiol (inductive effect), making the thiolate anion more accessible and more aggressive toward the metal center.

This guide provides two pathways:

-

The Robust Pathway (Recommended): Thiol protection strategies.[1]

-

The Direct Pathway (High Risk): Specialized conditions for free thiols.

Part 1: The "Poison" Mechanism

To solve the problem, you must understand why the standard protocol fails.

The Failure Mode: Thiolate Sequestration

In a standard Suzuki cycle, the base (e.g., K₂CO₃) deprotonates the thiol (pKa ~6-7 due to ortho-F) before it activates the boronic acid. The resulting thiolate anion attacks the Pd(II) center after oxidative addition, displacing the halide or ligand and forming a "dead" complex.

Figure 1: Mechanism of Palladium catalyst poisoning by free thiols.

Part 2: Optimization Protocols

Pathway A: Protection (The Gold Standard)

This is the only self-validating method to ensure high yields (>80%). You must mask the sulfur atom.

Recommended Protecting Groups

| Group | Stability (Suzuki) | Deprotection | Notes |

| Benzyl (Bn) | Excellent | Na/NH₃ or AlCl₃ | Very stable, but deprotection is harsh. |

| 4-Methoxybenzyl (PMB) | Excellent | TFA or DDQ | Best Balance. Stable to base, removed by mild acid/oxidation. |

| Triisopropylsilyl (TIPS) | Good | TBAF or dilute acid | Sterically bulky; prevents Pd coordination effectively. |

Experimental Protocol: PMB-Protection Route

-

Protection: React 5-Bromo-2-fluorobenzenethiol with PMB-Cl (1.1 equiv) and K₂CO₃ (2.0 equiv) in Acetone (reflux, 2h). Isolate the thioether.

-

Coupling:

-

Substrate: PMB-protected bromide (1.0 equiv).

-

Boronic Acid: 1.2 equiv.

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2 M aq, 3.0 equiv).

-

Solvent: 1,4-Dioxane (0.2 M concentration).

-

Temp: 90°C, 4-12 hours.

-

-

Deprotection: Treat purified biaryl with TFA (neat) or TFA/DCM (1:1) at reflux for 1-2 hours to release the thiol.

Pathway B: Direct Coupling (High Risk Optimization)

If you cannot protect the thiol, you must overwhelm the poisoning effect using High-Activity Catalysts and Ligand Shielding .

Critical Parameters for Direct Coupling

-

Catalyst: SPhos Pd G2 or XPhos Pd G2 (Buchwald Precatalysts). These bulky, electron-rich phosphines shield the Pd center from thiolate binding better than triphenylphosphine.

-

Loading: Must be increased to 5–10 mol% to account for sacrificial catalyst death.

-

Base: Use K₃PO₄ (Tribasic Potassium Phosphate). It is less likely to promote rapid disulfide formation compared to carbonates in air.

-

Degassing: Mandatory. Oxygen + Base + Thiol = Disulfide (Ar-S-S-Ar), which is a dead end.

Direct Coupling Protocol

-

Charge a reaction vial with 5-Bromo-2-fluorobenzenethiol (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Add SPhos Pd G2 (5-8 mol%).

-

Seal and purge with Argon for 10 minutes (Do not skip).

-

Add degassed n-Butanol/Water (4:1 ratio) or Toluene/Water (10:1).

-

Heat to 100°C for 2 hours.

-

Note: If the reaction turns black immediately, the catalyst has aggregated. Switch to Pathway A.

-

Part 3: Troubleshooting & FAQs

Decision Logic for Optimization

Figure 2: Troubleshooting logic for common failure modes.

Frequently Asked Questions

Q: Can I use Pd/C (Heterogeneous) to avoid poisoning? A: Generally, no. Thiols poison heterogeneous surfaces even faster than homogeneous complexes. The sulfur coats the Pd nanoparticle surface, shutting down activity immediately.

Q: Why is the Fluorine atom relevant? A: The fluorine at the 2-position (ortho) exerts an electron-withdrawing inductive effect (-I). This lowers the pKa of the thiol, making it easier to deprotonate. Consequently, the concentration of the interfering thiolate anion is higher in your reaction mixture compared to a non-fluorinated thiophenol.

Q: Can I add a reducing agent to the Suzuki reaction? A: Yes. Adding 10-20 mol% of TCEP (Tris(2-carboxyethyl)phosphine) can help keep the thiol reduced and prevent disulfide formation without interfering with the Pd catalyst (unlike DTT or mercaptoethanol, which would poison it).

References

-

Catalyst Poisoning Mechanism

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[3] Chemical Reviews, 116(5), 3236–3427.

-

- Thiol Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Thiol Protection).

-

SPhos/XPhos Utility

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

-

Sulfur Interference in GMP

-

Guidi, M., et al. (2017).[3] Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1).

-

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-fluorobenzenethiol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorobenzenethiol. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for various cross-coupling reactions. The unique functionalities of this substrate—a reactive C-Br bond, an ortho-fluoro substituent, and a potentially problematic thiol group—necessitate careful consideration of reaction parameters to achieve high yields and selectivity.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions regarding the handling and reactivity of 5-Bromo-2-fluorobenzenethiol in palladium-catalyzed cross-coupling reactions.

Q1: What are the primary challenges associated with using 5-Bromo-2-fluorobenzenethiol in cross-coupling reactions?

The main challenge stems from the presence of the thiol (-SH) group. Thiols and thiolates are well-known inhibitors or poisons for palladium catalysts. The sulfur atom can irreversibly bind to the palladium center, forming stable off-cycle complexes that halt the catalytic cycle. Additionally, the substrate features an electron-rich aromatic ring due to the sulfur substituent, which can make the initial oxidative addition step more challenging compared to electron-deficient systems.[1][2]

Q2: How do the bromo and fluoro substituents influence the molecule's reactivity?

The carbon-bromine (C-Br) bond is the primary reactive site for oxidative addition with a Pd(0) catalyst.[3] The ortho-fluoro group has two main effects:

-

Electronic Effect: As a strongly electron-withdrawing group, it helps to activate the C-Br bond, making oxidative addition more favorable.

-

Steric Effect: Its position adjacent to the bromine atom creates steric hindrance, which can influence the choice of ligand required to facilitate the reaction.[1]

Q3: Should I protect the thiol group before starting the reaction?

Protection of the thiol group is a valid strategy to prevent catalyst poisoning. Acyl groups, for instance, can serve as protecting groups.[2] However, this adds extra steps to the synthesis. An alternative, often preferred, approach is to select a catalyst system that is more tolerant to the free thiol. This can often be achieved by using a strong base to deprotonate the thiol in situ, forming a thiolate which may be less inhibiting, or by using specific ligands that are less susceptible to sulfur poisoning.

Q4: What is the best general-purpose palladium precursor for these reactions?

There are several common choices, each with advantages and disadvantages:

-

Pd(OAc)₂ or Pd₂(dba)₃: These are common sources of Pd(0) when combined with a phosphine ligand. However, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be unstable and decompose to form palladium black (inactive palladium nanoparticles), especially under prolonged heating, which can terminate the reaction.[3][4]

-

Pd(PPh₃)₄: This complex serves as both a palladium source and comes with triphenylphosphine ligands. While effective for some simple couplings, it is often less active for challenging substrates compared to modern catalyst systems.[5][6]

-

Palladium Precatalysts (e.g., Buchwald G3/G4 Palladacycles): These are often the best choice. Precatalysts are air-stable, well-defined complexes that efficiently generate the active monoligated Pd(0) species in solution. They offer improved reliability and activity, especially for difficult substrates.[7][8]

Q5: Why is the choice of ligand so critical for this specific substrate?

Ligand selection is arguably the most important factor for a successful cross-coupling reaction. For 5-Bromo-2-fluorobenzenethiol, the ligand must:

-

Promote Oxidative Addition: The electron-rich nature of the aryl ring can slow this initial step. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective at accelerating oxidative addition.[1][5][7]

-

Enhance Catalyst Stability: The right ligand can stabilize the palladium center and prevent decomposition.

-

Tolerate the Thiol Group: While no ligand offers perfect immunity, some sterically hindered ligands can create a protective pocket around the palladium atom, reducing its susceptibility to sulfur poisoning.

Application-Specific Catalyst Selection Guides

This section provides targeted advice for the most common cross-coupling reactions performed with 5-Bromo-2-fluorobenzenethiol.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound.[3]

Q: What is the best starting catalyst system for a Suzuki coupling with this substrate?

A robust starting point is a palladium precatalyst combined with a bulky biarylphosphine ligand. The choice of base is also crucial to facilitate the transmetalation step without causing degradation of the boronic acid (protodeboronation).[8]

| Component | Recommended Choices | Rationale & Key Considerations |

| Pd Source | SPhos-Pd-G3, XPhos-Pd-G3/G4 | Highly active and reliable for generating the active catalyst.[7] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that excel with sterically hindered and electron-rich aryl bromides.[1][5] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base often effective in these couplings. Ensure the base is finely powdered.[8][9] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1 v/v) | The presence of water is often essential for the transmetalation step in the Suzuki catalytic cycle.[1] |

| Temperature | 80-110 °C | Higher temperatures may be needed, but monitor for catalyst decomposition.[9] |

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[10] The choice of ligand is critical to overcome the challenges of C-N bond formation.

Q: Which catalyst/ligand combination should I use for coupling with a primary or secondary amine?

Similar to the Suzuki reaction, bulky and electron-rich ligands are essential. The choice of base is highly dependent on the pKa of the amine being used.

| Component | Recommended Choices | Rationale & Key Considerations |

| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ or a G3/G4 Precatalyst | Precatalysts are preferred for their consistency and high activity.[7] |

| Ligand | RuPhos, BrettPhos, XPhos | These ligands have proven highly effective for a wide range of C-N couplings, including with challenging substrates.[11][12] |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common and effective choice. The base must be strong enough to deprotonate the amine. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are critical for success. |

| Temperature | 80-110 °C | Reaction temperature should be optimized based on the reactivity of the specific amine. |

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[13][14] It typically requires both a palladium catalyst and a copper(I) co-catalyst.

Q: What are the key considerations for a successful Sonogashira coupling?

Traditional Sonogashira conditions involve a Pd/Cu co-catalytic system. However, the free thiol can react with the copper catalyst. Copper-free conditions are often a better choice for this substrate.

| Component | Recommended Choices | Rationale & Key Considerations |

| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira reactions. |

| Ligand | PPh₃ (often part of the precursor), SPhos | For copper-free variants, a more electron-rich ligand like SPhos can be beneficial.[14] |

| Co-catalyst | CuI (optional) | Use with caution due to potential side reactions with the thiol. If used, typically 5-10 mol%. |

| Base | Et₃N, i-Pr₂NEt (DIPEA), Cs₂CO₃ | An amine base is typically used, which also acts as a solvent in some cases. |

| Solvent | THF, DMF, Toluene | The choice depends on the solubility of the substrates and the reaction temperature. |

| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings can proceed at mild temperatures. |

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

-

Symptom: TLC or LC-MS analysis shows predominantly unreacted 5-Bromo-2-fluorobenzenethiol.

-

Potential Cause & Solution:

-

Catalyst Poisoning by Thiol: This is the most likely cause.

-

Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help protect the catalyst. Alternatively, switch to a more sterically hindered ligand like BrettPhos.

-

-

Inactive Catalyst: The palladium precursor may not have been properly activated to Pd(0), or the active catalyst has decomposed.

-

Solution: Switch to a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active species.[8]

-

-

Inefficient Oxidative Addition: The C-Br bond may not be reacting with the catalyst.

-

Poorly Degassed System: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[9]

-

-

Issue 2: The Reaction Mixture Turns Black

-

Symptom: The initially colored solution rapidly or gradually turns black.

-

Potential Cause & Solution:

-

Formation of Palladium Black: This indicates the precipitation of inactive, elemental palladium.

-

Cause: This often happens when using less stable precursors like Pd₂(dba)₃ at high temperatures or when the ligand fails to adequately stabilize the Pd(0) intermediate.[1][3]

-

Solution: Lower the reaction temperature. Switch to a more stable palladium precatalyst. Increase the concentration of the stabilizing phosphine ligand.

-

-

Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

-

Symptom: Analysis shows the formation of diaryl products from the coupling partner (e.g., biaryl from boronic acid in Suzuki) or the replacement of the bromine with hydrogen.

-

Potential Cause & Solution:

-

Homocoupling (Suzuki): Often caused by the presence of oxygen, which can promote the oxidative coupling of boronic acids.

-

Solution: Improve degassing procedures for all reagents and solvents.

-

-

Protodeboronation (Suzuki): The boronic acid degrades to the corresponding arene before it can transmetalate.

-

Cause: This can be triggered by an overly strong base, excessive water, or prolonged heating.[8]

-

Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use the boronic acid in a slight excess (1.2-1.5 equivalents). Consider switching to a more stable boronic ester (e.g., a pinacol ester).

-

-

Dehalogenation: The aryl bromide is reduced to an aryl-H bond.

-

Cause: Can occur in the presence of a hydrogen source (e.g., water, amine) if the reductive elimination step is slow.

-

Solution: Optimize the ligand and reaction conditions to favor the desired reductive elimination pathway.

-

-

Visualized Workflow and Mechanisms

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting a suitable catalyst system.

Caption: Decision tree for initial catalyst system selection.

Mechanism: Potential Thiol Interference in Catalysis

This diagram illustrates the standard catalytic cycle and highlights where the free thiol group can act as an inhibitor.

Caption: Thiol interference with Pd(0) and Pd(II) intermediates.

Exemplary Experimental Protocol

Reaction: Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzenethiol with Phenylboronic Acid

Disclaimer: This is a generalized protocol and should be optimized for specific substrates and scales. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials:

-

5-Bromo-2-fluorobenzenethiol (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

SPhos-Pd-G3 precatalyst (2 mol%)

-

SPhos (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)

-

1,4-Dioxane, anhydrous (degassed)

-

Water (degassed)

Procedure:

-

Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 5-Bromo-2-fluorobenzenethiol, phenylboronic acid, and K₃PO₄.

-

Catalyst Addition: In a separate vial, weigh the SPhos-Pd-G3 precatalyst and additional SPhos ligand, and add them to the Schlenk flask against a positive flow of Argon.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M) in a 5:1 dioxane:water ratio.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl thiol.

References

-

Vias, M. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Ghaffari, B., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

- Dajoe Merit. (2020, July 22).

- SciSpace. (2020, August 21).

- YouTube. (2020, December 5).

- RSC Publishing. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

- ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.

- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.

- ResearchGate. (n.d.). (PDF) Organosulphur and related ligands in Suzuki-Miyaura C-C coupling.

- RSC Publishing. (n.d.).

- Journal of the American Chemical Society. (n.d.). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium.

- Wikipedia. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Cross-coupling reactions of aryl/alkyl thiols with aryl halides.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health. (n.d.). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.

- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- BenchChem. (n.d.). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.

- National Institutes of Health. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]

Byproduct formation in the S-alkylation of 5-Bromo-2-fluorobenzenethiol

Introduction: The Substrate Profile

You are likely utilizing 5-Bromo-2-fluorobenzenethiol as a scaffold for drug discovery, leveraging the ortho-fluoro group for conformational locking or metabolic stability, and the meta-bromo group for downstream cross-coupling (Suzuki/Buchwald).

However, this specific substitution pattern presents a unique "double-edged sword" in S-alkylation:

-

Acidity (The Good): The electron-withdrawing nature of the ortho-fluorine and meta-bromine lowers the pKa of the thiol (approx. 6.0 vs. 6.6 for thiophenol), making it highly reactive even with mild bases.[1]

-

Reactivity (The Bad): The ortho-fluorine is a competent leaving group for Nucleophilic Aromatic Substitution (SNAr), creating a pathway for self-condensation that competes with your desired alkylation.[1]

This guide details the two primary failure modes—Oxidative Dimerization and SNAr Self-Condensation —and provides validated protocols to suppress them.[1]

Module 1: The Oxidative Trap (Disulfide Formation)

Symptom:

-

LCMS: Presence of a peak at [2M-2H] (Dimer mass).[1]

-

Observation: Reaction mixture turns turbid or yellow/orange rapidly upon air exposure.[1]

-

Yield: Significant loss of starting material; alkyl halide remains unconsumed.[1]

The Mechanism: Aryl thiols are notoriously prone to oxidation to disulfides (Ar-S-S-Ar).[1] This process is accelerated by:

-

Basic pH: The thiolate anion (

) is the active species for both alkylation and oxidation. -

Trace Metals: Copper or iron impurities in solvents/reagents act as catalysts.[1]

-

Dissolved Oxygen: Even "capped" vials contain enough O2 to drive this side reaction.[1]

Troubleshooting Protocol:

| Variable | Recommendation | Technical Rationale |

| Atmosphere | Strict Inert (Ar/N2) | Sparging solvents for 15 mins is mandatory.[1] The thiolate is electron-rich and reacts with O2 at diffusion-controlled rates.[1] |

| Reducing Agents | Phosphines (TCEP/TPP) | If disulfide is observed, add 5-10 mol% Triphenylphosphine (TPP) or TCEP.[1] These reduce the disulfide back to the thiol in situ without interfering with alkylation. |

| Solvent Quality | Degassed, Anhydrous | Avoid "benchtop" DMF or DMSO.[1] Peroxides in aged ethers/amides accelerate oxidation.[1] |

Module 2: The "Fluorine Factor" (SNAr Self-Condensation)

Symptom:

-

LCMS: Presence of a peak at [2M-HF] .[1] (Mass is approx. 18-20 units lower than the disulfide).[1]

-

Observation: Formation of insoluble oligomers or "gunk" at the baseline of the TLC.

-

Context: Occurs most often when using strong bases (NaH) or high temperatures (>60°C).[1]

The Mechanism:

The ortho-fluorine atom is activated by the inductive effect of the ring. If the alkylating agent (R-X) is slow to react or present in low concentration, the highly nucleophilic thiolate (

Visualizing the Competing Pathways:

Caption: Figure 1. Kinetic competition between the desired S-alkylation (Path A) and the two primary byproducts: Disulfide (Path B) and SNAr Thioether (Path C).

Module 3: Validated Protocol & Optimization

To maximize yield, we must favor Path A (Alkylation) while suppressing Path B (Oxidation) and Path C (SNAr).[1]

The "Gold Standard" Protocol

1. Base Selection:

-

Do NOT use: NaH, KH, or LDA. These are too strong and will promote SNAr self-condensation.[1]

-

USE: Cs2CO3 (Cesium Carbonate) or K2CO3 .[1]

2. Solvent System:

-

DMF or Acetonitrile (MeCN) .[1]

-

Tip: DMF accelerates SN2 alkylation, helping Path A outcompete Path C.[1]

3. Order of Addition (Critical):

-

Incorrect: Mixing Thiol + Base, waiting 30 mins, then adding Alkyl Halide. (This creates a high concentration of thiolate with no electrophile, guaranteeing disulfide or dimer formation).[1]

-

Correct: Dissolve Thiol and Alkyl Halide together in solvent. Degas. Then add the Base.[1]

-

Why? As soon as the thiolate is formed, it is immediately intercepted by the alkyl halide (R-X) present in solution.

-

Step-by-Step Procedure

-

Charge: In a vial equipped with a stir bar, add 5-Bromo-2-fluorobenzenethiol (1.0 equiv) and the Alkyl Halide (1.1–1.2 equiv).

-

Solvent: Add anhydrous DMF (0.1 M concentration).

-

Degas: Sparge with Argon/Nitrogen for 5–10 minutes.

-

Initiate: Add Cs2CO3 (1.2 equiv) in one portion.

-

Monitor: Stir at Room Temperature . (Only heat to 40–50°C if reaction is sluggish after 2 hours).

-

Quench: Once complete by TLC/LCMS, dilute with EtOAc, wash with water x3 (to remove DMF), then brine.

FAQ: Rapid Troubleshooting

Q: My product has a strong garlic/sulfur smell, but the NMR looks clean. What is it? A: This is likely trace unreacted thiol.[1] Even ppm levels are pungent.[1] Wash your organic layer with dilute NaOH (1M) or bleach (sodium hypochlorite) during workup to oxidize/sequester residual thiol, provided your product is stable to these conditions.[1]

Q: I see the Disulfide peak (2M-2H) in LCMS. Can I save the batch? A: Yes. Add 1.5 equivalents of Tributylphosphine (PBu3) or Triphenylphosphine (PPh3) and water (trace) to the reaction mixture. Stir for 30 mins. This will reduce the disulfide back to the thiolate, which can then react with the alkyl halide.

Q: I am trying to alkylate with a secondary halide and yields are low. A: Secondary halides react slowly (steric hindrance), allowing side reactions to dominate.[1]

-

Fix: Switch to a more reactive electrophile (e.g., mesylate/tosylate) or add NaI (10 mol%) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

References

-

Reactivity of Fluorobenzenethiols

-

Disulfide Formation & Prevention

-

Nucleophilic Aromatic Substitution (SNAr)

-

General Thiol Alkylation Protocols

Sources

Stability of 5-Bromo-2-fluorobenzenethiol under reaction conditions

Technical Support Center: 5-Bromo-2-fluorobenzenethiol

Welcome to the technical support center for 5-Bromo-2-fluorobenzenethiol (CAS No. 321596-25-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and using this versatile, yet sensitive, reagent. Here, we provide in-depth answers to frequently asked questions and troubleshoot common experimental challenges to ensure the success and integrity of your research.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common inquiries regarding the intrinsic properties and proper management of 5-Bromo-2-fluorobenzenethiol.

Q1: What are the primary stability concerns when working with 5-Bromo-2-fluorobenzenethiol?